3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide features a propanamide backbone with a 4-methoxyphenyl group at the third carbon. The nitrogen atom is substituted with a sulfonylethyl linker connected to a piperazine ring, which is further substituted with a pyrimidin-2-yl group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-29-18-6-3-17(4-7-18)5-8-19(26)21-11-16-30(27,28)25-14-12-24(13-15-25)20-22-9-2-10-23-20/h2-4,6-7,9-10H,5,8,11-16H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTODCPVFLEXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction leads to changes in the receptor’s activity, which can result in various physiological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in various parts of the body. .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. .
Biological Activity
3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a pyrimidinyl-piperazinyl moiety, and a sulfonamide linkage. Understanding its biological activity is crucial for elucidating its pharmacological potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of various functional groups that contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).
- Receptor Interactions : Studies suggest that compounds with similar structures may act as antagonists or agonists at various G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : The sulfonamide group may confer inhibitory activity against certain enzymes, potentially impacting pathways involved in inflammation and pain .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.
- Neuropharmacological Evaluation : A study conducted on piperazine derivatives indicated significant alterations in behavior in rodent models when administered at varying dosages. The results suggested a dose-dependent effect on anxiety-like behaviors, implicating the compound's potential use in treating anxiety disorders .
- Anti-inflammatory Studies : Research involving carrageenan-induced edema models demonstrated that compounds with similar structural features exhibited notable anti-inflammatory properties. These studies highlighted the potential for developing this compound as a therapeutic agent for inflammatory conditions .
- Cytotoxicity Assessment : Cytotoxicity assays performed on cancer cell lines revealed that certain derivatives showed selective cytotoxic effects, suggesting possible applications in oncology .
Scientific Research Applications
Pharmacological Applications
-
Antipsychotic Activity :
- Research indicates that piperazine derivatives can exhibit antipsychotic effects by modulating dopaminergic activity. The specific compound has been evaluated for its affinity towards dopamine receptors, particularly D2 and D3 subtypes, which are critical in the treatment of schizophrenia and other psychotic disorders .
- Antidepressant Effects :
- Pain Management :
Synthesis and Characterization
The synthesis of 3-(4-methoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine ring through cyclization reactions.
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution.
- Step 3 : Coupling with the methoxyphenyl moiety to yield the final product.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Case Study on Antipsychotic Efficacy :
- Case Study on Pain Management :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The target compound is distinguished by:
Physicochemical Properties
*Molecular weights estimated based on structural formulae.
†Calculated for C₂₁H₂₆N₅O₄S.
Key Observations:
- Electron-Withdrawing Effects : The sulfonyl group in the target compound may improve metabolic stability compared to sulfanyl (6c) or ether (12f) linkers .
- Aromatic Substituents : The pyrimidin-2-yl group offers a planar structure for π-π interactions, contrasting with the steric bulk of 4-methoxyphenyl (6c) or trifluoromethylbenzoyl (9a) .
Q & A
Q. How can researchers optimize the solid-phase synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization can be achieved through silica gel chromatography using CH₂Cl₂-MeOH gradients (e.g., 93:7 to 94:6 ratios) for intermediate purification. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyrimidinyl-piperazine moiety, while recrystallization in ethanol/water mixtures enhances purity (>95%). Reaction progress should be monitored via TLC, and intermediates characterized using NMR .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer: Use 1H/13C NMR to verify connectivity of the sulfonyl-ethyl linker and piperazinyl-pyrimidine orientation. High-resolution mass spectrometry (HRMS) confirms molecular weight (error <2 ppm). Purity assessment requires reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational and experimental strategies identify potential biological targets?
Methodological Answer:
- Computational : Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries.
- Experimental : Validate hits using thermal shift assays and competitive binding studies with radiolabeled ligands.
- Cell-based validation : Test activity in HEK293 cells transfected with candidate receptors .
Q. How should discrepancies between in vitro and cell-based assay results be addressed?
Methodological Answer: Systematically evaluate:
- Compound stability : LC-MS in assay buffers (pH 7.4, 37°C).
- Metabolite activity : Incubate with liver microsomes.
- Permeability : Caco-2 monolayer assays.
- Off-target effects : CRISPR-interference knockout models .
Q. What methodologies assess the hydrolytic stability of the sulfonyl-piperazine moiety?
Methodological Answer: Conduct accelerated stability studies in simulated physiological buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UPLC-MS and apply Arrhenius kinetics to predict shelf-life. Compare with analogs containing electron-withdrawing pyrimidine substituents .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetics?
Methodological Answer: Modular synthesis variations:
- Methoxyphenyl substituents : Compare para vs. meta positions.
- Piperazine N-substituents : Pyrimidin-2-yl vs. pyridin-4-yl.
- Linker length : Adjust sulfonyl-ethyl chain. Prioritize analogs with ClogP <3 and >30% oral bioavailability in rodent models using MDCK permeability and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
